molecular formula CH4N2O B131032 Urea-13C,15N2 CAS No. 78405-35-3

Urea-13C,15N2

Cat. No.: B131032
CAS No.: 78405-35-3
M. Wt: 63.035 g/mol
InChI Key: XSQUKJJJFZCRTK-VMIGTVKRSA-N
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Description

Urea-13C,15N2 is a stable isotope-labeled compound of urea, where the carbon and nitrogen atoms are isotopically enriched with carbon-13 and nitrogen-15, respectively. This compound is widely used in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways, molecular interactions, and reaction mechanisms.

Mechanism of Action

Target of Action

The primary target of Urea-13C,15N2 is the enzyme urease , which is associated with Helicobacter pylori in the human stomach . This bacterium is linked to various upper gastrointestinal disorders such as gastritis, gastric and peptic ulcers, stomach cancer, and gastric mucosa-associated lymphoid-tissue (MALT) lymphoma .

Mode of Action

This compound interacts with its target, urease, by being broken down into ammonium and carbon dioxide . This cleavage of urea is evidence of the presence of H. . The presence of urease and the products of urea cleavage in the stomach indicate that H. pylori bacteria are present .

Biochemical Pathways

This compound follows the same metabolic pathway as regular urea . After urease breaks down urea into ammonium and carbon dioxide, glutamate dehydrogenase converts the ammonium into glutamate . Meanwhile, carbonic anhydrase converts the carbon dioxide into bicarbonate .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption into the blood and exhalation in the breath after it is swallowed by the patient . If gastric urease from H. pylori is present, urea is split to form CO2 and NH3 at the interface between the gastric epithelium and lumen, and 13CO2 is absorbed into the blood and exhaled in the breath . Exhaled breath samples can then be collected and measured for the presence of radioactivity .

Result of Action

The result of this compound’s action is the detection of H. pylori infection and the monitoring of post-treatment for its eradication . The presence of 13CO2 in exhaled breath samples indicates the presence of H. pylori .

Biochemical Analysis

Biochemical Properties

Urea-13C,15N2 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions is complex and involves tracking the movement of the labeled carbon and nitrogen atoms within the this compound molecule as it undergoes various biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its effects at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea-13C,15N2 typically involves the reaction of isotopically labeled ammonia (15NH3) with isotopically labeled carbon dioxide (13CO2) under controlled conditions. The reaction can be represented as follows:

15NH3+13CO2H215N13CO15NH215NH3 + 13CO2 \rightarrow H215N13CO15NH2 15NH3+13CO2→H215N13CO15NH2

This reaction is carried out under high pressure and temperature to facilitate the formation of the urea compound. The purity and isotopic enrichment of the starting materials are crucial to ensure the desired isotopic composition of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and precise control of reaction conditions to achieve high yields and purity. The isotopically labeled ammonia and carbon dioxide are sourced from specialized suppliers to ensure consistent isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

Urea-13C,15N2 undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed in the presence of water to form isotopically labeled ammonia and carbon dioxide.

    Oxidation: Under oxidative conditions, this compound can be converted to isotopically labeled carbon dioxide and nitrogen oxides.

    Substitution: this compound can participate in substitution reactions where one or both of the nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

    Hydrolysis: Isotopically labeled ammonia (15NH3) and carbon dioxide (13CO2).

    Oxidation: Isotopically labeled carbon dioxide (13CO2) and nitrogen oxides (15NOx).

    Substitution: Various substituted urea derivatives depending on the reagents used.

Scientific Research Applications

Urea-13C,15N2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in reaction mechanism studies and to investigate isotopic effects in chemical reactions.

    Biology: Employed in metabolic studies to trace nitrogen and carbon pathways in biological systems.

    Medicine: Utilized in diagnostic tests, such as the urea breath test for Helicobacter pylori detection, where the isotopic labeling allows for precise measurement of metabolic products.

    Industry: Applied in the development of new materials and catalysts, where isotopic labeling helps in understanding the interaction of molecules at the atomic level.

Comparison with Similar Compounds

Similar Compounds

    Urea-13C: Labeled only with carbon-13.

    Urea-15N2: Labeled only with nitrogen-15.

    Urea-d4: Deuterium-labeled urea.

Uniqueness

Urea-13C,15N2 is unique due to its dual isotopic labeling, which provides more detailed information in studies involving both carbon and nitrogen metabolism. This dual labeling allows for simultaneous tracking of carbon and nitrogen atoms in complex biochemical pathways, making it a valuable tool in various research fields.

Properties

IUPAC Name

bis(15N)(azanyl)(113C)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQUKJJJFZCRTK-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)([15NH2])[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80973642
Record name (~13~C,~15~N_2_)Carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

63.035 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58069-83-3
Record name Urea-13C-15N2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58069-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~13~C,~15~N_2_)Carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the synthesis of Urea-13C,15N2 important for analytical chemistry?

A1: The synthesis of stable isotope-labeled compounds like this compound is crucial for analytical chemistry, particularly in the field of food safety. [, ] As described in the research, this compound enables the accurate detection and quantification of nitrofurazone in feed and food. [] This is because the unique isotopic signature of this compound allows it to be distinguished from naturally occurring urea. When used in analytical techniques like mass spectrometry, this allows researchers to precisely track the presence and concentration of nitrofurazone.

Q2: What synthetic approach is used to produce this compound?

A2: The research highlights a method for synthesizing this compound utilizing a reaction between carbon monoxide and ammonia in the presence of sulfur. [] This method allows for the specific incorporation of the desired isotopes (Carbon-13 and Nitrogen-15) into the urea molecule. This controlled synthesis is essential for creating a standard with a known isotopic composition, which is then used for accurate quantification in analytical applications.

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